molecular formula C8H10ClNO B012932 4-Chloro-2,3,5-trimethyl-1-oxidopyridin-1-ium CAS No. 109371-20-2

4-Chloro-2,3,5-trimethyl-1-oxidopyridin-1-ium

Cat. No. B012932
M. Wt: 171.62 g/mol
InChI Key: OEIVKNYMXKWILN-UHFFFAOYSA-N
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Patent
US04785113

Procedure details

11.3 g (72.8 mmol) 4-chloro-2,3,5-trimethylpyridine was dissolved in 50 ml acetic acid and heated to 60° C. and 6.2 ml (50% H2O2) was added slowly and the temperature maintained for several hours and finally increased to 90° for two hours. The solvent was evaporated and extracted from alkaline water with diethyl ether to remove unreacted starting material. The water phase was saturated with sodium chloride and extracted several times with methylene chloride. The methylene chloride was dried and evaporated to give 10.1 g of product. Yield 83%. M.p. 147°-148° C.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][N:5]=[C:4]([CH3:9])[C:3]=1[CH3:10].[OH:11]O>C(O)(=O)C>[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][N+:5]([O-:11])=[C:4]([CH3:9])[C:3]=1[CH3:10]

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
ClC1=C(C(=NC=C1C)C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature maintained for several hours
TEMPERATURE
Type
TEMPERATURE
Details
finally increased to 90° for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted from alkaline water with diethyl ether
CUSTOM
Type
CUSTOM
Details
to remove unreacted
EXTRACTION
Type
EXTRACTION
Details
extracted several times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=[N+](C=C1C)[O-])C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.